Cas no 2138213-20-2 (4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride)

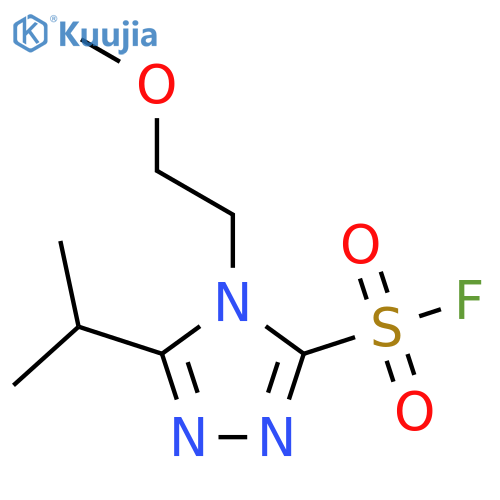

2138213-20-2 structure

商品名:4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride

4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride

- EN300-782894

- 2138213-20-2

-

- インチ: 1S/C8H14FN3O3S/c1-6(2)7-10-11-8(16(9,13)14)12(7)4-5-15-3/h6H,4-5H2,1-3H3

- InChIKey: AGKVUCVEAGNNAL-UHFFFAOYSA-N

- ほほえんだ: S(C1=NN=C(C(C)C)N1CCOC)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 251.07399065g/mol

- どういたいしつりょう: 251.07399065g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 317

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-782894-0.05g |

4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |

2138213-20-2 | 95% | 0.05g |

$624.0 | 2024-05-22 | |

| Enamine | EN300-782894-0.1g |

4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |

2138213-20-2 | 95% | 0.1g |

$653.0 | 2024-05-22 | |

| Enamine | EN300-782894-2.5g |

4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |

2138213-20-2 | 95% | 2.5g |

$1454.0 | 2024-05-22 | |

| Enamine | EN300-782894-10.0g |

4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |

2138213-20-2 | 95% | 10.0g |

$3191.0 | 2024-05-22 | |

| Enamine | EN300-782894-0.25g |

4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |

2138213-20-2 | 95% | 0.25g |

$683.0 | 2024-05-22 | |

| Enamine | EN300-782894-1.0g |

4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |

2138213-20-2 | 95% | 1.0g |

$743.0 | 2024-05-22 | |

| Enamine | EN300-782894-0.5g |

4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |

2138213-20-2 | 95% | 0.5g |

$713.0 | 2024-05-22 | |

| Enamine | EN300-782894-5.0g |

4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |

2138213-20-2 | 95% | 5.0g |

$2152.0 | 2024-05-22 |

4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

2138213-20-2 (4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride) 関連製品

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量